molecular formula C8H6Cl2N2O2S B11174652 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide

2,5-dichloro-N-(cyanomethyl)benzenesulfonamide

Cat. No.: B11174652
M. Wt: 265.12 g/mol
InChI Key: DIXRDCKYJNMABX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C8H6Cl2N2O2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity and selectivity in certain reactions. Its cyanomethyl group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C8H6Cl2N2O2S

Molecular Weight

265.12 g/mol

IUPAC Name

2,5-dichloro-N-(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C8H6Cl2N2O2S/c9-6-1-2-7(10)8(5-6)15(13,14)12-4-3-11/h1-2,5,12H,4H2

InChI Key

DIXRDCKYJNMABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC#N)Cl

Origin of Product

United States

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